N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride
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Overview
Description
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to interact with specific molecular targets, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Pentanamide Moiety: The pentanamide moiety is introduced through an amide bond formation reaction.
Hydrochloride Salt Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)butanamide
- N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)hexanamide
Uniqueness
N-(4-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H32Cl2N2O |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C24H31ClN2O.ClH/c1-2-3-9-24(28)27(22-12-10-21(25)11-13-22)23-15-18-26(19-16-23)17-14-20-7-5-4-6-8-20;/h4-8,10-13,23H,2-3,9,14-19H2,1H3;1H |
InChI Key |
KNUHWXWANCSCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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